N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide
Description
N-[4-(Acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide is a synthetic organic compound characterized by a cyclohexanecarboxamide core linked to a substituted phenyl ring. The phenyl moiety features an acetylamino (-NHCOCH₃) group at the para position and a methoxy (-OCH₃) group at the meta position.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-(4-acetamido-3-methoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H22N2O3/c1-11(19)17-14-9-8-13(10-15(14)21-2)18-16(20)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
QJMHZCPVJGQZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2CCCCC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide typically involves the reaction of 4-(acetylamino)-3-methoxybenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of N-[4-(hydroxyamino)-3-hydroxyphenyl]cyclohexanecarboxamide.
Reduction: Formation of N-[4-(amino)-3-methoxyphenyl]cyclohexanecarboxamide.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Target Compound
- Structure: Cyclohexanecarboxamide + 4-acetylamino-3-methoxyphenyl.
- Methoxy group: Electron-donating effect may improve solubility and influence aromatic interactions.
Analog 1: N-[4-Amino-3-(Trifluoromethyl)phenyl]cyclohexanecarboxamide
- Structure: Cyclohexanecarboxamide + 4-amino-3-(trifluoromethyl)phenyl .
- Key Differences: Amino (-NH₂) vs. Acetylamino: The free amino group increases reactivity but may reduce metabolic stability. Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃): The strong electron-withdrawing -CF₃ group enhances lipophilicity and may improve membrane permeability.
- Implications : The -CF₃ substitution could enhance target binding in hydrophobic pockets, whereas the methoxy group in the target compound may favor solubility.
Analog 2: N-(2,3-Dichloro-4-Hydroxyphenyl)-1-Methylcyclohexanecarboxamide
- Structure : 1-Methylcyclohexanecarboxamide + 2,3-dichloro-4-hydroxyphenyl .
- Key Differences :
- Chlorine and Hydroxyl Substituents : Chlorine atoms increase electronegativity and lipophilicity, while the hydroxyl group introduces polarity.
- Implications: Dichloro substitution may confer higher toxicity or altered binding kinetics compared to the target compound’s methoxy/acetylamino motif.
Core Structural Modifications
Analog 3: (1R,2R)-N-(Cyanomethyl)-2-[4-(3-Methoxyphenyl)piperazine-1-Carbonyl]cyclohexanecarboxamide
Analog 4: N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]acetamide
- Structure : Acetamide linked to a heterocyclic imidazopyridine-pyrimidine system .
- Key Differences :
- Heterocyclic Core vs. Cyclohexane : The planar heterocycle may enhance π-π stacking interactions with aromatic residues in biological targets.
- Implications : This structural divergence highlights the target compound’s reliance on conformational flexibility from the cyclohexane ring.
Methoxy Substitution Benefits
- emphasizes that 3,4-dimethoxy substitution on phenyl rings improves oral bioavailability and metabolic stability . While the target compound has a single methoxy group, this suggests that additional methoxy groups could further optimize pharmacokinetics.
Tabulated Comparison of Key Compounds
Biological Activity
N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide backbone with an acetylamino and methoxy substitution on the phenyl ring. Its unique structure allows for interaction with various biological macromolecules, which is pivotal in its pharmacological applications.
Research indicates that this compound may act through several mechanisms:
- G Protein-Coupled Receptors (GPCRs) : The compound has been shown to interact with GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. Such interactions can lead to various physiological effects, including modulation of neurotransmitter release and vascular tone regulation .
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, making it a candidate for anticancer therapies. The inhibition of kinases like RET has been observed in related benzamide derivatives .
Antitumor Effects
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that the compound can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| A549 (Lung Cancer) | 7.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage by modulating signaling pathways associated with inflammation and apoptosis.
Case Studies
- Preclinical Models : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptotic cells within the tumor tissue.
- Neurodegenerative Disease Models : In studies involving rats subjected to neurotoxic agents, treatment with the compound led to improved behavioral outcomes and reduced neuronal loss in the hippocampus, suggesting potential for treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
